12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
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Overview
Description
6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidin systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,6-dimethyl-2,2’-bipyridine: A related compound used as a ligand in coordination chemistry.
6,6-dimethyl-2,2’-dipyridyl: Another similar compound with applications in catalysis and materials science.
Uniqueness
6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is unique due to its complex structure and the combination of different heterocyclic systems.
Properties
CAS No. |
303042-21-9 |
---|---|
Molecular Formula |
C15H19N3OS2 |
Molecular Weight |
321.5g/mol |
IUPAC Name |
12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C15H19N3OS2/c1-8(2)7-20-14-17-12(16)11-9-5-15(3,4)19-6-10(9)21-13(11)18-14/h1,5-7H2,2-4H3,(H2,16,17,18) |
InChI Key |
FGVSPTAPOPEISF-UHFFFAOYSA-N |
SMILES |
CC(=C)CSC1=NC(=C2C3=C(COC(C3)(C)C)SC2=N1)N |
Canonical SMILES |
CC(=C)CSC1=NC(=C2C3=C(COC(C3)(C)C)SC2=N1)N |
Origin of Product |
United States |
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